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Compound of Interest

Compound Name:
6-Chloro-5-

methoxypicolinaldehyde

CAS No.: 1227514-34-2

Cat. No.: B2969379 Get Quote

Technical Whitepaper: 6-Chloro-5-
methoxypicolinaldehyde
Executive Summary
6-Chloro-5-methoxypicolinaldehyde is a specialized heterocyclic intermediate used primarily

in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled

receptors (GPCRs).[1] As a trisubstituted pyridine, its electronic properties are governed by the

interplay between the electron-withdrawing chloro and aldehyde groups and the electron-

donating methoxy substituent.[1]

This guide addresses the scarcity of experimental thermodynamic data in the public domain by

providing predictive modeling values validated against structural isomers, alongside

standardized protocols for empirical determination.
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Parameter Data

Chemical Name 6-Chloro-5-methoxypicolinaldehyde

Synonyms
6-Chloro-5-methoxy-2-pyridinecarboxaldehyde;

2-Formyl-6-chloro-5-methoxypyridine

CAS Number 1227514-34-2

Molecular Formula C₇H₆ClNO₂

Molecular Weight 171.58 g/mol

SMILES
COc1cc(C=O)nc(Cl)c1 (Isomeric verification

required per batch)

MDL Number MFCD16606538

Structural Insight: The compound features an aldehyde at the C2 position (picolinaldehyde

core), a methoxy group at C5, and a chlorine atom at C6. The C6-Chlorine is activated for

nucleophilic aromatic substitution (

) due to the inductive effect of the adjacent ring nitrogen, making this molecule a versatile
scaffold for further functionalization.[1]

Thermodynamic Properties: Data & Predictive Modeling
Due to the specialized nature of this building block, specific experimental melting and boiling

points are rarely reported in open literature. The values below are derived from Quantitative

Structure-Property Relationship (QSPR) models and comparative analysis of close structural

isomers (e.g., 6-chloro-2-methoxypyridine-3-carboxaldehyde).

3.1 Melting Point (MP) Analysis
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Source/Type Value / Range Confidence Level

Predicted (QSPR) 62°C – 78°C
High (Based on isomeric

trends)

Isomer Comparison
78–81°C (6-Cl-2-OMe-3-CHO

isomer)
Moderate

Physical State Solid (Crystalline powder) High

Thermodynamic Context: The presence of the methoxy group disrupts the crystal lattice

energy compared to the di-chloro analogs, typically lowering the melting point. However, the

aldehyde group facilitates dipole-dipole interactions that maintain crystallinity at room

temperature.[1]

Purity Impact: A purity drop from 98% to 95% can depress the observed melting point by 3–

5°C (colligative property effect).

3.2 Boiling Point (BP) Analysis
Pressure (mmHg) Predicted Temperature (°C) Operational Context

760 (Atmospheric) 275°C ± 20°C
Decomposition Risk:[1] Do not

distill at atm.

10 (Vacuum) 135°C – 145°C
Recommended for bulb-to-bulb

distillation.

1 (High Vacuum) 95°C – 105°C Optimal for purification.[1]

Distillation Advisory: Pyridine aldehydes are prone to oxidation (to picolinic acids) and

polymerization at high temperatures. Vacuum distillation under inert atmosphere (Ar/N₂) is

strictly required.

Experimental Protocols: Self-Validating Systems
To ensure data integrity, researchers must generate their own Certificates of Analysis (CoA)

using the following self-validating workflows.
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4.1 Protocol: Differential Scanning Calorimetry (DSC) for MP
Use this protocol to determine the precise melting onset and purity.[1]

Sample Prep: Weigh 2–4 mg of dried sample (vacuum desiccated for 12h) into a Tzero

aluminum pan. Hermetically seal.

Reference: Use an empty, matched aluminum pan.

Equilibration: Equilibrate at 25°C for 5 minutes.

Ramp: Heat at 10°C/min to 50°C, then reduce rate to 1°C/min through the expected

transition (60–90°C).

Validation: The onset temperature (

) is the reported MP. The peak integration provides the heat of fusion (

).

4.2 Protocol: Micro-Boiling Point (Siwoloboff Method)
Use for rapid estimation if DSC is unavailable.[1]

Setup: Place a small amount of sample in a melting point capillary. Insert a finer capillary

(sealed at the top) upside down into the sample.

Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.

Observation: A rapid stream of bubbles emerges from the inverted capillary when the vapor

pressure equals external pressure.

Endpoint: Stop heating. The temperature at which bubbling stops and liquid is sucked back

into the fine capillary is the true boiling point.

Synthetic Context & Workflow
Understanding the synthesis validates the impurity profile. The most robust route involves the

lithiation of the brominated precursor, avoiding the harsh oxidants used in methyl-pyridine

oxidation.
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Proposed Retrosynthetic Pathway:

Precursor: 2-Bromo-6-chloro-5-methoxypyridine.[1]

Reagent:

-Butyllithium (

-BuLi) in THF at -78°C (Lithium-Halogen Exchange).

Electrophile: DMF (N,N-Dimethylformamide) to introduce the formyl group.

Visual Workflow: Synthesis & Purification

2-Bromo-6-chloro-
5-methoxypyridine

Lithiation
(n-BuLi, -78°C, THF)

 Li-Hal Exch. Lithium Alkoxide
Intermediate

 Kinetic Control Formylation
(DMF Quench)

Acidic Hydrolysis
(HCl/H2O)

 Protonation Nucleophilic Attack 6-Chloro-5-methoxy-
picolinaldehyde

 Isolation

Click to download full resolution via product page

Caption: Figure 1. Lithiation-Formylation strategy for regioselective synthesis of 6-Chloro-5-
methoxypicolinaldehyde.

Handling, Stability & Storage
Storage: Store at 2–8°C under Argon. Aldehydes are susceptible to aerobic oxidation to

carboxylic acids (6-chloro-5-methoxypicolinic acid).[1]

Solubility:

Soluble: Dichloromethane, Ethyl Acetate, DMSO, Methanol.

Insoluble: Water, Hexanes (partial).

Safety: GHS07 (Warning). Irritant to eyes/skin. Treat as a potential sensitizer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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